ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Overview
Description
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and esterification. One common method includes:
Condensation: Reacting o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the imidazole ring.
Esterification: The resulting imidazole is then esterified with ethyl chloroformate to yield ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
- 2-Oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-5-carboxylate
Uniqueness
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a compound belonging to the benzodiazole family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 99072-14-7
Antimicrobial Activity
Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. A study found that certain benzodiazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anticancer Properties
Benzodiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma cells (MCF-7), indicating a promising anticancer activity .
Anticonvulsant Activity
The anticonvulsant potential of related benzodiazole compounds has been documented, with some showing efficacy in animal models of epilepsy. The mechanism is believed to involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system. This compound may exhibit similar effects based on its structural analogies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced synaptic transmission or inhibition depending on the receptor subtype targeted.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial mechanism that contributes to the anticancer effects observed.
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOPJCGTDGQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307649 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41120-23-4 | |
Record name | 41120-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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